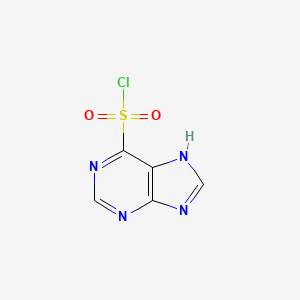
9H-Purine-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-6-sulfonyl chloride is a chemical compound belonging to the purine family, characterized by a sulfonyl chloride group attached to the 6-position of the purine ring. Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes. The sulfonyl chloride group imparts unique chemical reactivity to the compound, making it valuable in synthetic chemistry and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-sulfonyl chloride typically involves the sulfonylation of 6-substituted purine intermediates with various sulfonyl chlorides. For instance, 6-chloro-9H-purine can be reacted with sulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Purine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Dehalogenation Reactions: The compound can undergo dehalogenation reactions in the presence of catalysts like palladium on carbon (Pd/C) to yield different sulfonylated purine derivatives.
Common Reagents and Conditions:
Bases: Pyridine, triethylamine
Catalysts: Palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), acetone
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Applications De Recherche Scientifique
9H-Purine-6-sulfonyl chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9H-Purine-6-sulfonyl chloride involves the sulfonamide bond at the 9-position of the purine ring, which serves as the primary degradation site. The resulting sulfonylation degradation species mediate the compound’s biological activity, such as inhibiting HCV replication . Further studies are needed to elucidate the detailed molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
6-Chloro-9H-purine: A precursor in the synthesis of 9H-Purine-6-sulfonyl chloride.
9-Sulfonyl-9H-purine: Shares a similar sulfonyl group but differs in the position of substitution.
2,6,9-Trisubstituted purinyl derivatives: These compounds exhibit diverse biological activities and are structurally related to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives .
Propriétés
IUPAC Name |
7H-purine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHKOEOCFMPCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)
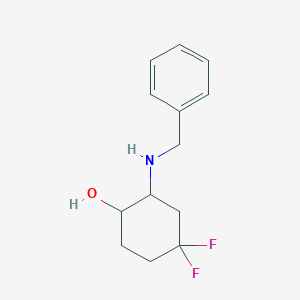

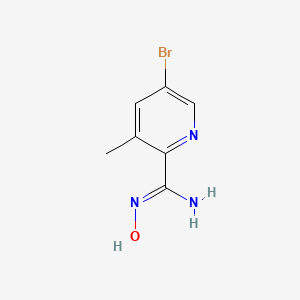
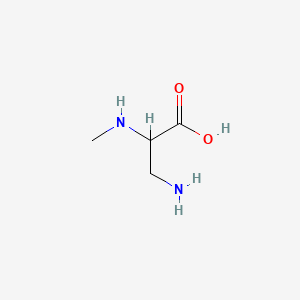
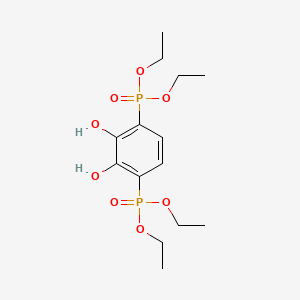
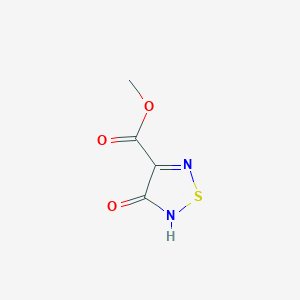
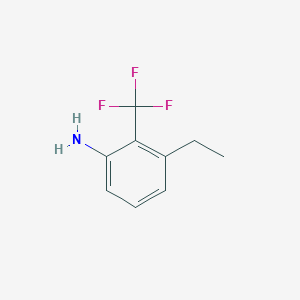

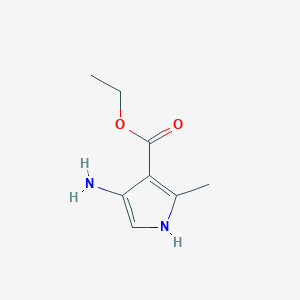
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)

